(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

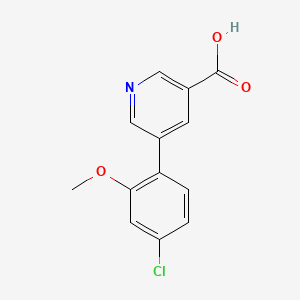

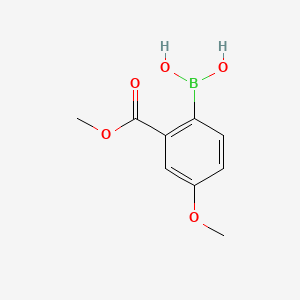

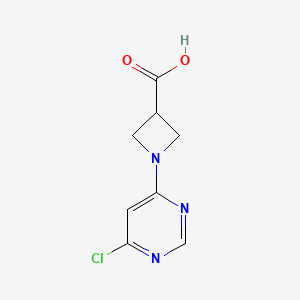

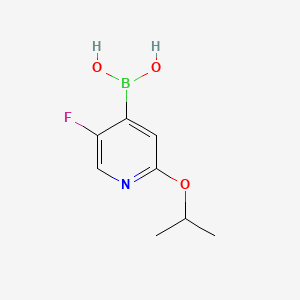

“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a boronic acid-based compound with the CAS Number: 1264127-92-5 . It has a molecular weight of 198.99 . The IUPAC name for this compound is 5-fluoro-2-isopropoxy-4-pyridinylboronic acid .

Molecular Structure Analysis

The InChI code for “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is 1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid”, are very important in synthetic organic, materials, bioorganic, and medicinal chemistry as well as chemical biology . They are used in a variety of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

“(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere and kept in a freezer under -20°C .Scientific Research Applications

-

- Application : “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid pinacol ester” is a chemical compound used in various chemical reactions .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used. Unfortunately, the exact procedures are not provided in the sources I found .

- Results or Outcomes : The outcomes would also depend on the specific chemical reaction. The compound could potentially be used to synthesize other complex organic compounds .

-

- Application : Fluoropyridines, such as “(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid”, are of special interest as potential imaging agents for various biological applications .

- Method of Application : The compound could potentially be used in the synthesis of F 18-substituted pyridines, which are used in local radiotherapy of cancer .

- Results or Outcomes : The outcomes of such applications could potentially include improved imaging for various biological applications .

-

- Application : This compound can be used in the synthesis of various fluorinated pyridines .

- Method of Application : The methods of synthesis include reactions with 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .

- Results or Outcomes : The outcomes of these syntheses could include the production of new fluorinated pyridines with potential applications in various fields .

-

- Application : The compound can be used in the synthesis of F 18-substituted pyridines for local radiotherapy of cancer .

- Method of Application : The specific methods of application would depend on the particular requirements of the radiotherapy .

- Results or Outcomes : The outcomes could potentially include improved treatment outcomes for cancer patients .

-

- Application : This compound can be used in the synthesis of various fluorinated pyridines .

- Method of Application : The methods of synthesis include reactions with 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines .

- Results or Outcomes : The outcomes of these syntheses could include the production of new fluorinated pyridines with potential applications in various fields .

-

- Application : The compound can be used in the synthesis of F 18-substituted pyridines for local radiotherapy of cancer .

- Method of Application : The specific methods of application would depend on the particular requirements of the radiotherapy .

- Results or Outcomes : The outcomes could potentially include improved treatment outcomes for cancer patients .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIVKVJKMZTOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678232 |

Source

|

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid | |

CAS RN |

1264127-92-5 |

Source

|

| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)